molecular formula C17H19NO2 B295142 N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide

N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide

Cat. No.: B295142
M. Wt: 269.34 g/mol
InChI Key: DFPWRWSTKBZPES-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide, also known as BMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMMPA is a member of the amide class of compounds and has a molecular weight of 295.4 g/mol.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide in lab experiments is its ability to inhibit the growth of cancer cells, particularly those that are resistant to chemotherapy. This makes this compound a potential candidate for the development of new anticancer drugs. Another advantage of using this compound is its versatility, as it can be used as a building block for the synthesis of novel materials and nanoparticles. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research and development of N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is the exploration of its potential as a building block for the synthesis of novel materials and nanoparticles with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide can be synthesized through a multistep process that involves the reaction of 4-methylphenol with benzyl chloride to form 4-methylbenzyl ether. The resulting compound is then reacted with N-methyl-2-chloroacetamide to form this compound. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide and a solvent such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide has been found to have potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, this compound has been used as a template for the synthesis of nanoparticles with controlled size and morphology.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-N-methyl-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C17H19NO2/c1-14-8-10-16(11-9-14)20-13-17(19)18(2)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3

InChI Key

DFPWRWSTKBZPES-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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